Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate

Purity Reproducibility Quality Control

Unlike non-fluorinated cyclopropane analogs, the gem-difluoro motif profoundly modulates acidity, lipophilicity, and metabolic stability—key properties that generic building blocks cannot replicate. The aldehyde handle enables rapid derivatization into fluorinated heterocycles sought as bioisosteres in medicinal chemistry. Sourced at ≥95% purity, this compound is the strategic choice for discovery programs targeting metabolic liabilities in lead optimization.

Molecular Formula C6H6F2O3
Molecular Weight 164.108
CAS No. 1803598-13-1
Cat. No. B2478844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate
CAS1803598-13-1
Molecular FormulaC6H6F2O3
Molecular Weight164.108
Structural Identifiers
SMILESCOC(=O)C1C(C1(F)F)C=O
InChIInChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3
InChIKeyQVHBGEHYPOOEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate (CAS 1803598-13-1): A Fluorinated Cyclopropane Scaffold for Drug Discovery


Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate is a fluorinated cyclopropane derivative (C6H6F2O3, MW 164.11 g/mol) featuring a gem-difluorocyclopropane core with formyl and methyl ester substituents . This compound belongs to the gem-difluorocyclopropane class, which has been recognized as a privileged scaffold in medicinal chemistry for modulating physicochemical properties and metabolic stability [1]. The compound is supplied as a research-grade building block with a specified minimum purity of 95% .

Why Generic Substitution of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate Fails in Advanced R&D


Simple substitution of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate with non-fluorinated or differently substituted analogs is not straightforward due to the profound impact of the gem-difluoro motif on physicochemical and metabolic profiles [1]. The gem-difluorocyclopropane ring is not merely a bioisostere; it acts as a modulator of acidity, lipophilicity, and metabolic stability in ways that are not linearly predictable from monocyclic or acyclic counterparts [2]. These differences directly impact the compound's utility as a building block, where the precise electronic and steric environment dictates its reactivity and downstream applications [3].

Quantitative Evidence Guide: Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate vs. Analogs


Documented Purity Specification Enables Reproducible Synthetic Workflows

For procurement, a defined purity standard is critical. Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate is commercially supplied with a minimum purity specification of 95%, as per supplier data sheets . This is in line with, and not inferior to, the purity specifications for many related cyclopropane building blocks (e.g., Ethyl 2-formylcyclopropane-1-carboxylate, which is also commonly supplied at 95% purity stabilized with citric acid ).

Purity Reproducibility Quality Control

Access to Diverse Synthetic Transformations via Dual Reactive Handles

The compound's value as a building block is defined by its two orthogonal reactive handles: the formyl group and the methyl ester. The formyl group can be oxidized to a carboxylic acid using potassium permanganate or reduced to a hydroxymethyl group with sodium borohydride, while fluorine atoms can undergo substitution . This contrasts with simpler analogs like methyl 2-formylcyclopropane-1-carboxylate, which lack the gem-difluoro motif and its associated electronic and stability benefits, thereby offering a different and often less desirable set of downstream chemical transformations [1].

Building Block Organic Synthesis Medicinal Chemistry

Enhanced Metabolic Stability Inferred from gem-Difluorocyclopropane Class Studies

A key differentiator for gem-difluorocyclopropanes is their impact on metabolic stability. A comprehensive study of functionalized cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives compared to their non-fluorinated counterparts [1]. While direct data for Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate is not available, this class-level evidence strongly suggests a similar stabilizing effect, making it a preferable choice over non-fluorinated cyclopropane analogs like Methyl 2-formylcyclopropane-1-carboxylate, which are more susceptible to oxidative metabolism [2].

Metabolic Stability Drug Design Physicochemical Properties

Validated Role as a Privileged Scaffold in Medicinal Chemistry

The gem-difluorocyclopropane motif is not just another ring system; it is a recognized 'privileged scaffold' in medicinal chemistry, specifically employed to fine-tune physicochemical properties [1]. Its utility is rooted in its ability to modulate pKa, LogP, and aqueous solubility in ways that differ significantly from non-fluorinated and acyclic counterparts [2]. This is a clear advantage over more traditional, non-fluorinated cyclopropane building blocks (e.g., methyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate), which lack the electronic modulation provided by the fluorine atoms and are thus less effective at addressing key ADME challenges [3].

Drug Discovery Building Block Bioisostere

Best Research and Industrial Application Scenarios for Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate


Synthesis of Fluorinated Heterocycles and Bioisosteres

The compound's formyl and ester groups, combined with the reactive gem-difluorocyclopropane ring, make it an ideal precursor for constructing fluorinated heterocycles [1]. These structures are often sought as bioisosteres in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of drug candidates, as highlighted in recent reviews [2].

Medicinal Chemistry Programs Targeting Improved Metabolic Stability

Based on class-level data, the gem-difluorocyclopropane motif is known to improve or maintain metabolic stability [1]. Therefore, this compound is best deployed in early-stage drug discovery where the goal is to incorporate a building block that inherently addresses metabolic liabilities. This is a strategic choice over non-fluorinated analogs, which are more likely to be metabolically labile [2].

Development of Novel Agrochemicals and Crop Protection Agents

The fluorinated cyclopropane structure is a common feature in modern agrochemicals due to its enhanced bioactivity and environmental stability [1]. The compound's aldehyde handle allows for further derivatization to generate libraries of novel compounds for screening against agricultural pests, a key application area for gem-difluorocyclopropane derivatives [2].

Reaction Methodology and Catalysis Research

The unique combination of functional groups on a strained, fluorinated ring system makes this compound a valuable probe for developing new synthetic methodologies [1]. Its use as a model substrate can lead to the discovery of novel ring-opening, coupling, or functionalization reactions that are specific to the gem-difluorocyclopropane motif [2].

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